

Technical Guide: Methylcobalamin Hydrate (CAS No. 288315-09-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylcobalamin hydrate*

Cat. No.: *B15546271*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methylcobalamin Hydrate** (CAS No. 288315-09-3), a biologically active coenzyme form of vitamin B12. It covers its physicochemical properties, core mechanism of action, relevant experimental protocols, and stability, presented in a format tailored for scientific and development applications.

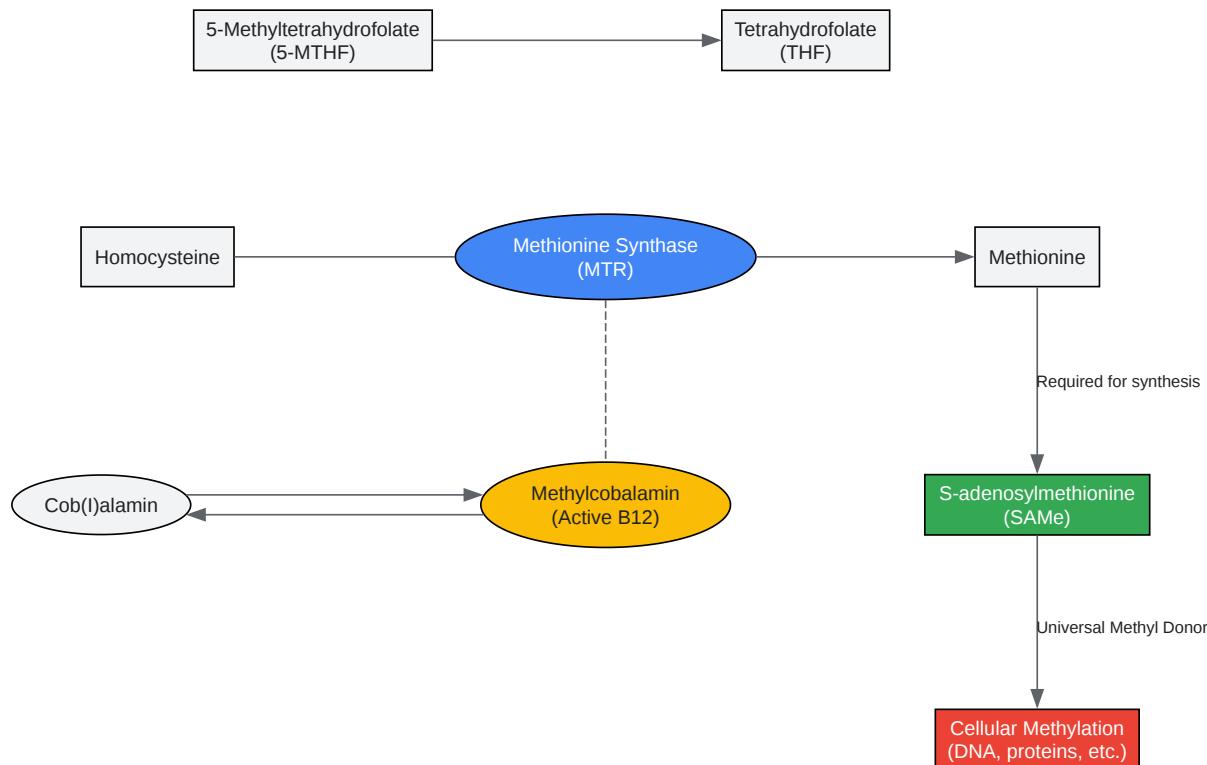
Physicochemical Properties

Methylcobalamin Hydrate is a complex organometallic compound, appearing as a red to dark red crystalline powder.^[1] It is the methylated active form of vitamin B12, essential for various metabolic pathways.^[1] Its quantitative properties are summarized below.

Property	Value	References
CAS Number	288315-09-3	[1] [2] [3] [4] [5]
Synonyms	Mecobalamin Hydrate	[1] [3] [6]
Molecular Formula	C ₆₃ H ₉₁ CoN ₁₃ O ₁₄ P·xH ₂ O	[1] [2] [3] [4] [6]
Molecular Weight	1344.40 g/mol (anhydrous basis)	[1] [2] [3] [6]
Appearance	Red to dark red powder or crystals	[1] [5] [7]
Solubility	Partially or slightly soluble in water. [2] [3] Very slightly soluble in ethanol. [3] [6] Insoluble in acetonitrile. [6]	[2] [3] [6]
Purity	>98.0% (T) or ≥ 96% (HPLC)	[1] [3]

Mechanism of Action: The Methionine Synthase Pathway

Methylcobalamin is a crucial cofactor for the enzyme methionine synthase. This enzyme catalyzes the regeneration of methionine from homocysteine, a critical step in the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor for numerous biological reactions, including DNA synthesis.[\[8\]](#) A deficiency can lead to impaired DNA synthesis and neurological issues.[\[9\]](#)

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Methylcobalamin's role as a cofactor in the methionine cycle.

Experimental Protocols

Synthesis of Methylcobalamin

The industrial production of methylcobalamin often starts from cyanocobalamin or hydroxocobalamin. The process involves the reduction of the cobalt ion and subsequent methylation.^[10] The following is a generalized protocol based on patented methods.^{[10][11]}

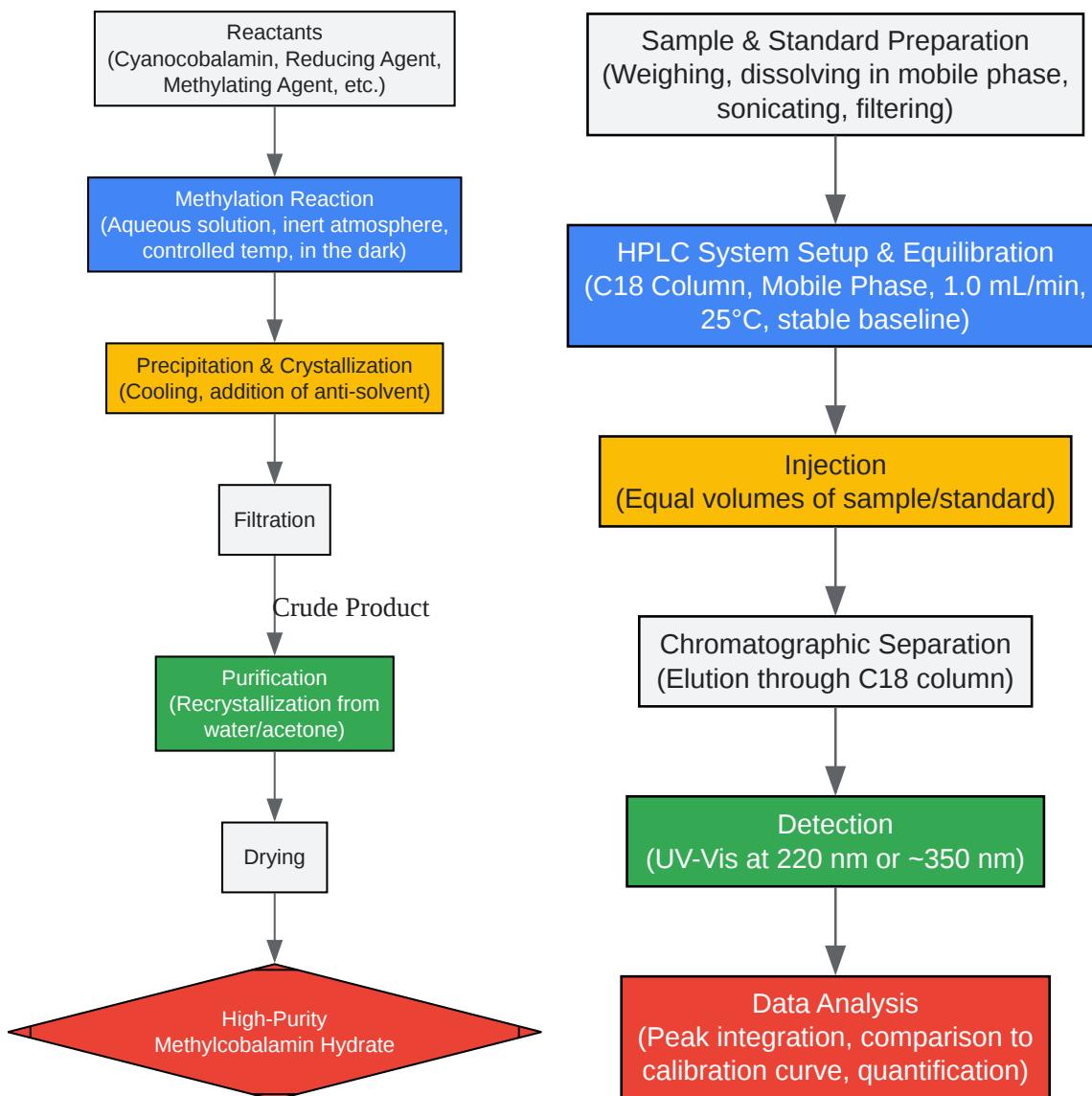
Materials:

- Cyanocobalamin or Hydroxocobalamin
- Reducing agent (e.g., sodium borohydride)^{[10][12][13]}
- Water-soluble methylating agent (e.g., trimethylsulfonium iodide, dimethyl carbonate)^{[10][13]}

- Cyano ion-trapping agent (e.g., iron(II) sulfate heptahydrate, cobalt chloride)[10][13]
- Aqueous solution or hydrous organic solvent (e.g., deionized water, water/acetone)[10][11]
- Inert gas (e.g., Nitrogen)[12]

Protocol:

- Reaction Setup: All steps should be conducted in a dark place or under red light to prevent photolytic degradation.[11][14]
- Dissolution: Dissolve cyanocobalamin and a cyano ion-trapping agent like iron(II) sulfate heptahydrate in deionized water in a reaction vessel.[11]
- Inert Atmosphere: Purge the reaction system with an inert gas, such as nitrogen, to remove oxygen.[12]
- Addition of Methylating Agent: Add the water-soluble methylating agent to the mixture.
- Reduction: Prepare a solution of the reducing agent (e.g., sodium borohydride in aqueous sodium hydroxide) and add it dropwise to the reaction mixture while stirring. Maintain the temperature, for instance, between 20°C and 40°C.[11][12]
- Reaction: Continue stirring for several hours (e.g., 3-4 hours) at the controlled temperature to allow the methylation to complete.[11][13]
- Precipitation/Crystallization: Cool the reaction mixture (e.g., to 10°C) to induce precipitation of the crude methylcobalamin. Acetone may be added to facilitate crystallization.[11][12]
- Filtration and Purification: Collect the precipitated crystals by filtration. The crude product can be purified by re-dissolving it in a solvent mixture (e.g., 50% acetone), adjusting the pH to ~7.0, and recrystallizing.[11]
- Drying: Dry the final product to obtain high-purity **methylcobalamin hydrate**.



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- To cite this document: BenchChem. [Technical Guide: Methylcobalamin Hydrate (CAS No. 288315-09-3)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546271#methylcobalamin-hydrate-cas-number-288315-09-3>

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